molecular formula C19H20N2OS2 B6477366 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4-(dimethylamino)benzamide CAS No. 2640882-27-3

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4-(dimethylamino)benzamide

Cat. No.: B6477366
CAS No.: 2640882-27-3
M. Wt: 356.5 g/mol
InChI Key: FEJGQVIEUBFNBO-UHFFFAOYSA-N
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Description

N-(2-{[2,2'-Bithiophene]-5-yl}ethyl)-4-(dimethylamino)benzamide is a benzamide derivative characterized by a bithiophene-ethyl substituent and a dimethylamino group on the benzamide core.

Properties

IUPAC Name

4-(dimethylamino)-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS2/c1-21(2)15-7-5-14(6-8-15)19(22)20-12-11-16-9-10-18(24-16)17-4-3-13-23-17/h3-10,13H,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJGQVIEUBFNBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NCCC2=CC=C(S2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-4-(dimethylamino)benzamide typically involves the following steps:

    Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through a coupling reaction of thiophene derivatives.

    Linking the Bithiophene to the Benzamide: This step involves the reaction of the bithiophene derivative with an ethyl chain that has a reactive group, such as a halide, to form the ethyl-bithiophene intermediate.

    Formation of the Benzamide: The final step involves the reaction of the ethyl-bithiophene intermediate with 4-(dimethylamino)benzoic acid or its derivatives under amide formation conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-4-(dimethylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents such as bromine (Br2) or chloromethyl methyl ether (MOMCl) can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-4-(dimethylamino)benzamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Substituent Analysis

The compound’s bithiophene-ethyl chain distinguishes it from other benzamides. For example:

  • N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid) : Features dichlorophenyl and ethoxymethoxy groups, optimized for herbicidal activity.
  • N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican) : Incorporates fluorine atoms and a pyridine ring, enhancing pesticidal efficacy.
  • 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide : Contains halogen substituents and trifluoromethyl groups for agrochemical stability.

Key Structural Differences :

Compound Core Structure Key Substituents Application
Target Compound Benzamide Bithiophene-ethyl, dimethylamino Undocumented
Etobenzanid Benzamide Dichlorophenyl, ethoxymethoxy Herbicide
Diflufenican Pyridinecarboxamide Difluorophenyl, trifluoromethylphenoxy Pesticide
Intermediate 30 (EP 3 532 474 B1) Benzamide Halogens, trifluoropropoxy Agrochemical intermediate

The bithiophene group in the target compound may confer distinct electronic properties (e.g., conjugation, charge transport) compared to halogenated or fluorinated analogs.

Functional Group Impact on Properties
  • Dimethylamino Group: Enhances solubility in polar solvents and may act as a hydrogen-bond acceptor, contrasting with the lipophilic halogen substituents in pesticidal benzamides .

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